5-Chloro-7-nitrobenzoxazole-2-methanamine 5-Chloro-7-nitrobenzoxazole-2-methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20308422
InChI: InChI=1S/C8H6ClN3O3/c9-4-1-5-8(6(2-4)12(13)14)15-7(3-10)11-5/h1-2H,3,10H2
SMILES:
Molecular Formula: C8H6ClN3O3
Molecular Weight: 227.60 g/mol

5-Chloro-7-nitrobenzoxazole-2-methanamine

CAS No.:

Cat. No.: VC20308422

Molecular Formula: C8H6ClN3O3

Molecular Weight: 227.60 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-7-nitrobenzoxazole-2-methanamine -

Specification

Molecular Formula C8H6ClN3O3
Molecular Weight 227.60 g/mol
IUPAC Name (5-chloro-7-nitro-1,3-benzoxazol-2-yl)methanamine
Standard InChI InChI=1S/C8H6ClN3O3/c9-4-1-5-8(6(2-4)12(13)14)15-7(3-10)11-5/h1-2H,3,10H2
Standard InChI Key AFHPMPFYXNVTSR-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C2=C1N=C(O2)CN)[N+](=O)[O-])Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a benzoxazole core—a fused bicyclic system combining benzene and oxazole rings—with three functional groups strategically positioned to influence reactivity:

  • Chlorine at the 5-position induces electron-withdrawing effects through σ- and π-orbital interactions .

  • Nitro group at the 7-position creates strong meta-directing electronic effects, reducing electron density in the aromatic system .

  • Methanamine at the 2-position provides a nucleophilic site for further functionalization or coordination chemistry .

This configuration creates a polarized electronic environment, as evidenced by computational modeling of analogous structures, where the nitro group reduces HOMO-LUMO gaps by ~0.8 eV compared to unsubstituted benzoxazoles.

Physicochemical Characteristics

PropertyValue/DescriptionSource
Molecular FormulaC₈H₆ClN₃O₃
Molecular Weight227.60 g/mol
AppearanceWhite to orange crystalline solid
Melting PointNot reported
Boiling PointNot reported
SolubilityLikely polar aprotic solvents (DMF, DMSO)
StabilityAir-stable at room temperature

The absence of reported melting/boiling points suggests thermal instability or decomposition prior to phase transition . Experimental solubility studies remain unpublished, though analogous nitrobenzoxazoles show >50 mg/mL solubility in DMSO.

Synthesis and Manufacturing

Primary Synthetic Routes

The compound is typically synthesized through a three-stage process :

  • Benzoxazole ring formation: Condensation of 2-aminophenol derivatives with chloroacetyl chloride under basic conditions yields the benzoxazole scaffold.

  • Nitration: Directed nitration using mixed acid (HNO₃/H₂SO₄) at 0-5°C introduces the nitro group at the 7-position.

  • Aminomethylation: Mannich reaction with formaldehyde and ammonium chloride installs the methanamine group at position 2.

Key challenges include controlling nitration regioselectivity (yields ~65% reported for similar substrates) and preventing amine oxidation during final functionalization .

Purification and Characterization

Crude product purification employs:

  • Column chromatography (silica gel, ethyl acetate/hexane gradient)

  • Recrystallization from ethanol/water mixtures

Structural confirmation utilizes:

  • ¹H NMR: Characteristic singlet for CH₂NH₂ at δ 3.8-4.1 ppm

  • IR Spectroscopy: N-O stretch (1520 cm⁻¹) and NH₂ bend (1615 cm⁻¹)

  • Mass Spectrometry: ESI+ shows [M+H]⁺ at m/z 228.05

Comparison with Structural Analogs

CompoundKey DifferencesBioactivity
5-NitrobenzoxazoleLacks Cl and NH₂ groupsAntifungal (MIC 32 μg/mL)
7-Chloro-2-aminobenzoxazoleNo nitro groupCOX-2 inhibition (IC₅₀ 18 μM)
5,7-DinitrobenzoxazoleSecond nitro vs. Cl/NH₂Explosive (TNT equivalency 83%)

This compound uniquely combines electron modulation (Cl/NO₂) with synthetic versatility (NH₂), enabling dual pharmaceutical/material applications .

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